2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a benzaldehyde group attached to a pyrazole ring, which is further substituted with two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde typically involves the condensation of 3,5-dimethylpyrazole with benzaldehyde. One common method is the reaction of 3,5-dimethylpyrazole with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid.
Reduction: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde is largely dependent on its chemical structure. The pyrazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Similar structure with a pyridine ring instead of a benzaldehyde group.
(3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile: Contains an acetonitrile group instead of a benzaldehyde group.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both a reactive aldehyde group and a substituted pyrazole ring
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-7-10(2)14(13-9)12-6-4-3-5-11(12)8-15/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEGYLBFGSWHFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508758 | |
Record name | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75519-54-9 | |
Record name | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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